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Compound of Interest

Compound Name: 5-Bromoquinoxaline

Cat. No.: B1268445 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 6-amino-5-bromoquinoxaline, a critical building block in the development of novel

therapeutics. Its unique chemical structure serves as a versatile scaffold in medicinal chemistry,

most notably as a key intermediate in the synthesis of Brimonidine, a widely used medication

for the treatment of glaucoma.[1][2] Furthermore, the quinoxaline core is of significant interest

in drug discovery due to the diverse pharmacological activities exhibited by its derivatives,

including their potential as kinase inhibitors for cancer therapy.[3][4][5]

Physicochemical Properties
6-amino-5-bromoquinoxaline is a stable organic compound with the following properties:
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Property Value Reference

CAS Number 50358-63-9 [1]

Molecular Formula C₈H₆BrN₃ [2][3]

Molecular Weight 224.06 g/mol [2]

Appearance Light yellow to brown powder [1]

Melting Point 151-153°C [1]

Purity ≥98%, often >99.0% by HPLC [1][6]

Solubility

Soluble in dimethyl sulfoxide,

dimethylformamide, and acetic

acid

[3]

Applications in Drug Discovery
The primary application of 6-amino-5-bromoquinoxaline is as a pivotal intermediate in the

manufacturing of Brimonidine Tartrate.[1][2] Brimonidine is an alpha-2 adrenergic receptor

agonist that effectively lowers intraocular pressure.[1]

Beyond its role in glaucoma treatment, the quinoxaline scaffold is a "privileged" structure in

medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

Anticancer and Antitumor[5][7][8]

Kinase Inhibition[3][4]

Antiviral and Anti-HIV[7][9]

Antibacterial and Antifungal[9][10]

Anti-inflammatory[9][10]

The bromine atom and amino group on the 6-amino-5-bromoquinoxaline ring provide reactive

sites for further chemical modifications, allowing for the exploration of novel compounds with

potential therapeutic activities against various diseases.[1]
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Synthesis Protocols
Several methods for the synthesis of 6-amino-5-bromoquinoxaline have been reported. The

most common approach involves a three-step process starting from 4-nitrobenzene-1,2-

diamine. This method is advantageous due to its mild reaction conditions, high yields, and

suitability for industrial production.[11]

Method 1: Three-Step Synthesis from 4-nitro-o-
phenylenediamine
This process involves cyclization, reduction, and subsequent bromination.

Overall Reaction Yield: 77.3%[12]

Starting Material: 4-nitrobenzene-1,2-diamine[12]

Reagent: Glyoxal (40% aqueous solution)[11]

Procedure:

Add 4-nitro-o-phenylenediamine to an aqueous solution.

Add glyoxal dropwise to the solution.

Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.

Cool the reaction mixture, filter, and wash with water.

Extract the product with dichloromethane, dry over magnesium sulfate, and remove the

solvent to yield 6-nitroquinoxaline as an orange solid.[11]

Yield: 97.5%[11]

Starting Material: 6-nitroquinoxaline

Catalyst: Palladium on carbon (Pd/C)[12][13][14]

Solvent: Methanol[13][14] or Ethanol[14]
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Procedure:

In a high-pressure autoclave, combine 6-nitroquinoxaline, methanol, and a Pd/C catalyst

(5% w/w).

Pressurize the vessel with hydrogen gas to 2 MPa.

Heat the reaction mixture to 70°C and maintain for approximately 3 hours, monitoring for

completion by liquid chromatography.

After the reaction is complete, cool the mixture, filter to remove the catalyst, and wash.

Precipitate the product from the filtrate to obtain a brick-red solid.

Recrystallize from toluene to yield pure 6-aminoquinoxaline as a yellow solid.[13][14]

Yield: 83%[13][14]

Starting Material: 6-aminoquinoxaline

Brominating Agent: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[12] or N-bromosuccinimide

(NBS)[2]

Solvent: Dichloromethane (CH₂Cl₂)[12]

Procedure:

Dissolve 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane.

Add 6-aminoquinoxaline to the solution while maintaining the temperature at 25°C with a

water bath.

After 5 hours, filter the reaction mixture to recover the unreacted brominating agent.

Wash the filtrate with water, separate the aqueous phase, and extract it with

dichloromethane.
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Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent

to obtain 6-amino-5-bromoquinoxaline as a pale brown solid.[13]

Yield: 98%[13]

Step
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Glyoxal Water 100°C 5 h 97.5% [11]

2
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nitroqui

noxalin

e

H₂,
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70°C 3 h 83% [13][14]

3
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DBDM

H
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ne

25°C 5 h 98% [13]

Method 2: Direct Bromination of 6-aminoquinoxaline
An alternative method involves the direct bromination of 6-aminoquinoxaline using a copper(II)

bromide catalyst.

Starting Material: 6-aminoquinoxaline

Reagents: Copper(II) bromide (CuBr₂), Hydrobromic acid (HBr), Oxygen (or air)[11]

Procedure:

Add 6-aminoquinoxaline and CuBr₂ to an aqueous solution of hydrobromic acid.
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Bubble oxygen or air through the mixture while maintaining the temperature at 90-95°C for

4 hours.

Cool the reaction solution to room temperature and adjust the pH to 9 with a 20% NaOH

solution.

Extract the product with dichloromethane, wash with purified water, and dry over

anhydrous sodium sulfate.

Concentrate the filtrate under reduced pressure and dry under vacuum at 40°C to obtain

6-amino-5-bromoquinoxaline.[11]

Yield: 97.8%[11]

Purity: 99.94% (by HPLC)[11]

Visualized Workflows and Pathways
Synthesis Workflow
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Caption: Three-step synthesis of 6-amino-5-bromoquinoxaline.

Application in Brimonidine Synthesis
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Caption: Role of 6-amino-5-bromoquinoxaline in Brimonidine synthesis.

Quinoxaline Derivatives as Kinase Inhibitors
Quinoxaline-based compounds have been investigated as inhibitors of various protein kinases,

which are crucial regulators of cell signaling pathways. Aberrant kinase activity is a hallmark of

many diseases, including cancer. The quinoxaline scaffold can be decorated with different

functional groups to achieve potent and selective inhibition of specific kinases.
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Caption: Mechanism of action for quinoxaline-based kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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